An In-depth Technical Guide to N-Methyl-N-(3-thien-3-ylbenzyl)amine (CAS No. 884507-27-1)
An In-depth Technical Guide to N-Methyl-N-(3-thien-3-ylbenzyl)amine (CAS No. 884507-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-(3-thien-3-ylbenzyl)amine is a tertiary amine with a molecular structure that suggests its potential as a modulator of monoamine neurotransmitter systems.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical characterization methods. Furthermore, it delves into the rationale for its investigation as a potential therapeutic agent, particularly as a monoamine reuptake inhibitor, by drawing parallels with structurally related compounds. Detailed experimental protocols are provided as a practical resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction and Rationale
N-substituted benzylamines are a significant class of compounds in medicinal chemistry, forming the structural core of numerous biologically active molecules.[2] The versatility of the benzylamine scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles for a variety of biological targets.[3] The introduction of a methyl group on the nitrogen atom and a thienyl substituent on the benzyl ring, as seen in N-Methyl-N-(3-thien-3-ylbenzyl)amine, can significantly influence the compound's physicochemical properties and its interaction with biological macromolecules.
The structural similarity of N-Methyl-N-(3-thien-3-ylbenzyl)amine to known monoamine reuptake inhibitors (MRIs) provides a strong rationale for its investigation in the context of neurological and psychiatric disorders.[4][5][6] MRIs function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic availability of these key neurotransmitters.[4][7][8] This mechanism is the cornerstone of many antidepressant and anxiolytic therapies.[4] The thiophene ring, a bioisostere of the phenyl ring, is often incorporated into drug candidates to modulate metabolic stability and receptor affinity.
This guide will explore the synthesis, characterization, and potential biological evaluation of N-Methyl-N-(3-thien-3-ylbenzyl)amine, providing a foundational resource for its further development and investigation.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-N-(3-thien-3-ylbenzyl)amine is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 884507-27-1 | PubChem[1] |
| Molecular Formula | C₁₂H₁₃NS | PubChem[1] |
| Molecular Weight | 203.31 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-1-(3-(thiophen-3-yl)phenyl)methanamine | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
Synthesis of N-Methyl-N-(3-thien-3-ylbenzyl)amine
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of 3-(thiophen-3-yl)benzaldehyde with methylamine, followed by in-situ reduction of the resulting imine.
Caption: Proposed synthetic pathway for N-Methyl-N-(3-thien-3-yl)benzylamine via reductive amination.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of N-substituted benzylamines.[2]
Materials:
-
3-(Thiophen-3-yl)benzaldehyde
-
Methylamine (e.g., 40% solution in water or 2M in methanol)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Imine Formation: To a solution of 3-(thiophen-3-yl)benzaldehyde (1.0 eq) in methanol (0.2 M), add methylamine solution (1.2 eq). Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Methyl-N-(3-thien-3-yl)benzylamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While specific spectral data for N-Methyl-N-(3-thien-3-yl)benzylamine is not publicly available, expected chemical shifts can be predicted based on analogous structures.
Expected ¹H NMR (CDCl₃) signals:
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Aromatic protons (phenyl and thienyl): Multiplets in the range of δ 7.0-7.8 ppm.
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Benzyl protons (-CH₂-): A singlet around δ 3.5-3.8 ppm.
-
N-Methyl protons (-NCH₃): A singlet around δ 2.2-2.5 ppm.
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Amine proton (-NH-): If present as an impurity (from incomplete methylation), a broad singlet which may be exchangeable with D₂O.
Expected ¹³C NMR (CDCl₃) signals:
-
Aromatic carbons: Signals in the range of δ 120-145 ppm.
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Benzyl carbon (-CH₂-): A signal around δ 55-60 ppm.
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N-Methyl carbon (-NCH₃): A signal around δ 35-40 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column is typically suitable for this class of molecules.
Representative HPLC Method:
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape for the basic amine).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
For challenging separations of basic amines, mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms can be employed.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For N-Methyl-N-(3-thien-3-yl)benzylamine (C₁₂H₁₃NS), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Future Directions
The structural features of N-Methyl-N-(3-thien-3-yl)benzylamine make it a compelling candidate for investigation as a monoamine reuptake inhibitor. The benzylamine core is a known pharmacophore for interacting with monoamine transporters. The N-methyl group can influence potency and selectivity, while the thienyl group can modulate binding and pharmacokinetic properties.
Rationale as a Monoamine Reuptake Inhibitor
The development of selective or multi-target MRIs is a key strategy in the treatment of depression, anxiety, and other mood disorders.[4][5][6] The ability to fine-tune the selectivity profile for SERT, NET, and DAT can lead to improved efficacy and a more favorable side-effect profile. For instance, triple reuptake inhibitors (TRIs) that block all three transporters are being investigated for their potential to offer a broader spectrum of antidepressant activity.[10]
Proposed Biological Evaluation Workflow
A systematic evaluation of the biological activity of N-Methyl-N-(3-thien-3-yl)benzylamine would involve the following steps:
Caption: A stepwise workflow for the biological evaluation of N-Methyl-N-(3-thien-3-yl)benzylamine.
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In Vitro Binding Assays: Determine the binding affinity (Ki) of the compound for human SERT, NET, and DAT using radioligand binding assays.
-
In Vitro Reuptake Inhibition Assays: Measure the functional potency (IC₅₀) of the compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine in cells expressing the respective transporters.
-
Selectivity Profiling: Screen the compound against a panel of other receptors, ion channels, and enzymes to assess its selectivity and identify potential off-target effects.
-
In Vivo Pharmacokinetic Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an appropriate animal model.
-
In Vivo Pharmacodynamic and Efficacy Models: Assess the in vivo effects of the compound in relevant animal models of depression or anxiety, such as the forced swim test or elevated plus maze.
Conclusion
N-Methyl-N-(3-thien-3-yl)benzylamine represents a promising, yet underexplored, molecule within the broader class of N-substituted benzylamines. Its structure strongly suggests potential activity as a monoamine reuptake inhibitor, a class of drugs with significant therapeutic importance. This guide has provided a comprehensive framework for its synthesis, analytical characterization, and a logical progression for its biological evaluation. The detailed protocols and methodologies outlined herein are intended to serve as a valuable resource for researchers aiming to further investigate this compound and its analogs in the pursuit of novel therapeutics for neurological and psychiatric disorders.
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